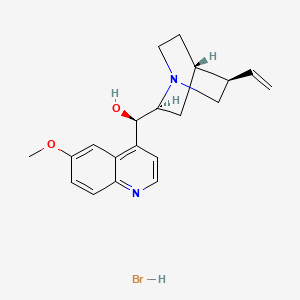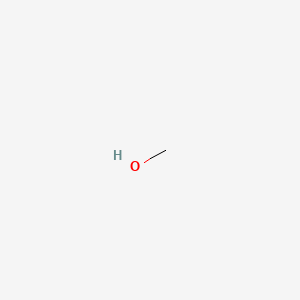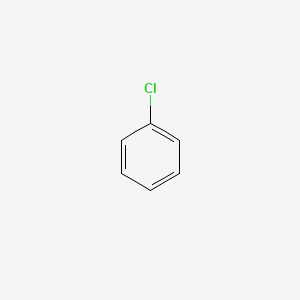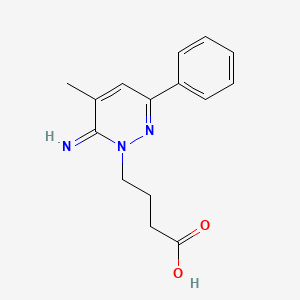
Medazepam hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Medazepam hydrochloride is synthesized through a series of chemical reactions starting from benzophenone derivatives. The general method involves the reaction of bis-trifiated-2,5-dihydroxy benzophenones with 1,2-bisaminoethanes, followed by displacement of the 7-trifloxy group . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Medazepam hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of medazepam-N-oxide.
Reduction: The N-oxide function can be reduced by treatment with phosphorus trichloride (PCl3).
Substitution: The compound can undergo substitution reactions, such as the reaction with chloroacetylchloride to form chloroacetamide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other oxidizing agents.
Reduction: Phosphorus trichloride (PCl3) is commonly used.
Substitution: Chloroacetylchloride is used under basic conditions with sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Medazepam-N-oxide.
Reduction: Medazepam.
Substitution: Chloroacetamide derivatives.
Aplicaciones Científicas De Investigación
Medazepam hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Medicine: Clinical studies on its efficacy in treating anxiety, muscle spasms, and convulsions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Medazepam hydrochloride acts as a prodrug to nordazepam. It increases the inhibitory processes in the cerebral cortex by allosteric modulation of the gamma-aminobutyric acid (GABA) receptor . This modulation enhances the effect of GABA, leading to its anxiolytic and sedative properties. Benzodiazepines may also act as calcium channel blockers, inhibiting depolarization-sensitive calcium uptake .
Comparación Con Compuestos Similares
Medazepam hydrochloride is compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam:
Diazepam: Known for its long half-life and muscle relaxant properties.
Alprazolam: Shorter half-life, primarily used for anxiety and panic disorders.
Lorazepam: Intermediate half-life, used for anxiety and as a pre-anesthetic.
Uniqueness
This compound is unique due to its long-acting nature and its use as a daytime tranquilizer with minimal sedative effects .
List of Similar Compounds
- Diazepam
- Alprazolam
- Lorazepam
- Chlordiazepoxide
- Clonazepam
Propiedades
Número CAS |
15180-10-6 |
|---|---|
Fórmula molecular |
C16H16Cl2N2 |
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |
Clave InChI |
XBWAZCLHZCFCGK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Números CAS relacionados |
2898-12-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858347.png)

![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)










